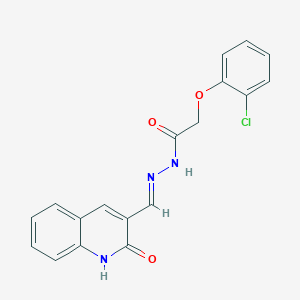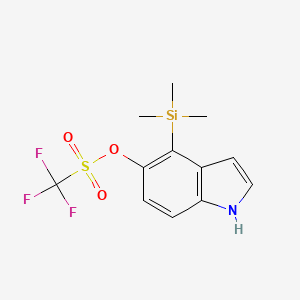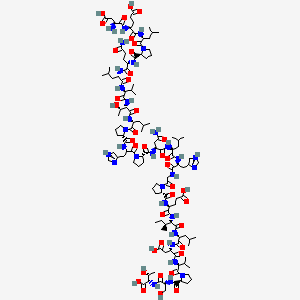
2-(2-Chlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Clorofenoxi)-N’-((2-oxo-1,2-dihidroquinolin-3-il)metileno)acetohidrazida es un complejo compuesto orgánico que ha suscitado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo clorofenoxi, una unidad de quinolina y un enlace de acetohidrazida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(2-Clorofenoxi)-N’-((2-oxo-1,2-dihidroquinolin-3-il)metileno)acetohidrazida generalmente implica un proceso de varios pasos:
Formación del Intermediario Hidrazida: El paso inicial implica la reacción de 2-clorofenol con ácido cloroacético para formar ácido 2-(2-clorofenoxi)acético. Esto va seguido de la conversión del ácido a su hidrazida correspondiente utilizando hidrato de hidrazina.
Reacción de Condensación: El intermedio de hidrazida se somete luego a una reacción de condensación con 2-oxo-1,2-dihidroquinolina-3-carbaldehído bajo condiciones de reflujo en presencia de un catalizador ácido. Este paso da como resultado la formación del producto final, 2-(2-Clorofenoxi)-N’-((2-oxo-1,2-dihidroquinolin-3-il)metileno)acetohidrazida.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría ampliar los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(2-Clorofenoxi)-N’-((2-oxo-1,2-dihidroquinolin-3-il)metileno)acetohidrazida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de quinolina correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de dihidroquinolina.
Sustitución: El grupo clorofenoxi puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de diversos derivados sustituidos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen diversos derivados de quinolina y dihidroquinolina, así como compuestos clorofenoxi sustituidos.
Aplicaciones Científicas De Investigación
2-(2-Clorofenoxi)-N’-((2-oxo-1,2-dihidroquinolin-3-il)metileno)acetohidrazida tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto se estudia por su potencial como agente anticancerígeno debido a su capacidad de interactuar con objetivos moleculares específicos en las células cancerosas.
Ciencia de Materiales: Sus características estructurales únicas lo convierten en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas.
Estudios Biológicos: El compuesto se utiliza en estudios relacionados con la inhibición enzimática y las interacciones proteína-ligando.
Mecanismo De Acción
El mecanismo de acción de 2-(2-Clorofenoxi)-N’-((2-oxo-1,2-dihidroquinolin-3-il)metileno)acetohidrazida implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, bloqueando así el acceso del sustrato. Además, puede interactuar con receptores celulares, modulando las vías de transducción de señales y afectando las funciones celulares.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 2-(2-Clorofenoxi)acético: Comparte el grupo clorofenoxi, pero carece de las unidades de quinolina e hidrazida.
2-Oxo-1,2-dihidroquinolina-3-carbaldehído: Contiene la unidad de quinolina, pero carece de los grupos clorofenoxi e hidrazida.
Unicidad
2-(2-Clorofenoxi)-N’-((2-oxo-1,2-dihidroquinolin-3-il)metileno)acetohidrazida es único debido a su combinación de características estructurales, que confieren un conjunto distinto de reactividades químicas y posibles aplicaciones. Su capacidad para sufrir diversas reacciones químicas e interactuar con objetivos biológicos lo convierte en un compuesto versátil en la investigación científica.
Propiedades
Número CAS |
477730-38-4 |
|---|---|
Fórmula molecular |
C18H14ClN3O3 |
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
2-(2-chlorophenoxy)-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H14ClN3O3/c19-14-6-2-4-8-16(14)25-11-17(23)22-20-10-13-9-12-5-1-3-7-15(12)21-18(13)24/h1-10H,11H2,(H,21,24)(H,22,23)/b20-10+ |
Clave InChI |
JGUJTIWNPRQWRL-KEBDBYFISA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)COC3=CC=CC=C3Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)COC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-amino-N-(4-bromophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12047054.png)
![1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone](/img/structure/B12047056.png)
![2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12047058.png)
![1-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12047066.png)

![2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047093.png)
![[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12047097.png)

![Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12047111.png)
![(E)-3-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B12047116.png)


![2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate](/img/structure/B12047128.png)
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12047133.png)
